2-(2,3,3-Trimethylindolin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,3-Trimethylindolin-1-yl)ethanol: is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring substituted with a hydroxyl group and a trimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(2,3,3-Trimethylindolin-1-yl)ethanol typically begins with 2,3,3-trimethylindolenine.
Reaction with Ethylene Oxide: One common method involves the reaction of 2,3,3-trimethylindolenine with ethylene oxide under controlled conditions to yield this compound.
Catalysts and Solvents: Catalysts such as Lewis acids may be used to facilitate the reaction, and solvents like dichloromethane or toluene can be employed to dissolve the reactants.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 2-(2,3,3-Trimethylindolin-1-yl)ethanol is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the development of new materials with specific optical and electronic properties.
Biology and Medicine:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
2,3,3-Trimethylindolenine: This compound is a precursor in the synthesis of 2-(2,3,3-Trimethylindolin-1-yl)ethanol and shares similar structural features.
Indole Derivatives: Other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol, have different functional groups but share the indole core structure.
Uniqueness:
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(2,3,3-trimethyl-2H-indol-1-yl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15/h4-7,10,15H,8-9H2,1-3H3 |
InChI Key |
LLZHLGXEMZTXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1CCO)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.